molecular formula C24H20N4OS2 B492651 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylpropanamide CAS No. 667913-11-3

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylpropanamide

Cat. No. B492651
CAS RN: 667913-11-3
M. Wt: 444.6g/mol
InChI Key: ZOCHWCCVEXWTKD-UHFFFAOYSA-N
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Description

The compound contains a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, along with a phenyl ring and a pyridine ring, both substituted with various functional groups. The exact structure would need to be determined using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring might contribute to its potential biological activity . The exact properties would need to be determined experimentally.

Scientific Research Applications

Structural Studies

The compound has been used in structural studies, particularly in the analysis of hydrazonylsulfones and their iminotautomers . These studies have been carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides . The studies involved single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations .

Optical Materials

Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers, which include the compound , have been studied as optical materials . These materials have potential applications in various fields, including telecommunications and data storage .

Biological Potential

The compound has been studied for its biological potential . This includes its potential use in the development of new drugs and therapies .

Antibacterial Agents

The compound has been used in the synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides C 1-18 . These compounds have been tested for their antibacterial activity, with some showing promising results against Staphylococcus aureus .

Drug Development

The compound’s structure and properties make it a candidate for drug development . For example, compound C 13, which possesses a thiophene ring attached to the benzothiazole moiety via an amide linkage, showed maximum activity against S. aureus .

Pharmacokinetic Studies

The compound has been used in pharmacokinetic studies . These studies help to understand how the compound is absorbed, distributed, metabolized, and excreted in the body .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzothiazole derivatives have been found to inhibit tyrosine kinase receptors, which are often overexpressed in various types of cancer .

Future Directions

Given the wide range of biological activities associated with benzothiazole derivatives , this compound could potentially be of interest in the development of new pharmaceuticals. Further studies would be needed to explore its properties and potential applications.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4OS2/c1-15-13-16(2)26-24(19(15)14-25)30-12-11-22(29)27-18-9-7-17(8-10-18)23-28-20-5-3-4-6-21(20)31-23/h3-10,13H,11-12H2,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCHWCCVEXWTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((3-cyano-4,6-dimethylpyridin-2-yl)thio)propanamide

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